

# Application Notes and Protocols: Functionalization of closo-Dodecaborates for Drug Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dodecaborate*

Cat. No.: *B577226*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of closo-**dodecaborate** clusters and their application in advanced drug delivery systems. The unique physicochemical properties of these boron-rich cages, including their stability, icosahedral structure, and capacity for extensive functionalization, make them highly promising scaffolds for the development of novel therapeutic agents.

## Introduction to closo-Dodecaborates in Drug Delivery

The closo-**dodecaborate** anion,  $[B_{12}H_{12}]^{2-}$ , is a remarkably stable boron cluster with 12 vertices, each bearing a hydrogen atom that can be substituted for functional groups. This high degree of potential functionalization allows for the attachment of a wide array of molecules, including therapeutic drugs, targeting ligands, and solubilizing agents. Their application is particularly prominent in Boron Neutron Capture Therapy (BNCT), where the accumulation of boron-10 isotopes in tumor cells leads to localized cell death upon neutron irradiation.

## Key Functionalization Strategies

The versatility of closo-**dodecaborates** stems from the ability to introduce various reactive groups onto the boron cage. These functionalized clusters can then be conjugated to

biomolecules or incorporated into nanoparticle formulations.

## Amine-Reactive Functionalization

Introducing amine-reactive groups such as maleimides and isothiocyanates allows for the covalent conjugation of **creso-dodecaborates** to proteins and peptides rich in cysteine and lysine residues.

- Maleimide-functionalized **creso-dodecaborate** (MID): Reacts with free sulphydryl groups of cysteine residues and can also react with lysine residues under physiological conditions[1]. This is a popular method for conjugation to proteins like human serum albumin (HSA).
- Isothiocyanate-functionalized **creso-dodecaborate** (ISD): Reacts with primary amines on proteins and other molecules to form stable thiourea bonds.

## "Click" Chemistry

The use of "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and highly specific method for conjugating **creso-dodecaborates** to various molecules, including those with cholesterol moieties for liposome integration[2].

## Lipid Conjugation

**creso-Dodecaborates** can be functionalized with lipid tails to create boron-rich lipids. These can then be incorporated into the bilayer of liposomes, creating versatile nanocarriers for both hydrophilic and hydrophobic drugs.

## Data Presentation: Quantitative Analysis of **creso-Dodecaborate** Drug Delivery Systems

The following tables summarize key quantitative data from various studies on **creso-dodecaborate**-based drug delivery systems.

Table 1: Drug Loading and Release Kinetics

| Carrier System               | Drug        | Loading Capacity | Loading Efficiency (%) | Release Conditions | % Release | Reference |
|------------------------------|-------------|------------------|------------------------|--------------------|-----------|-----------|
| Boron Nitride Nanoparticles  | Doxorubicin | 870 µg/mg        | ~90%                   | pH 5.0, 24h        | 60.2%     | [3][4]    |
| Boron Nitride Nanoparticles  | Doxorubicin | 1757 µg/mg       | 24%                    | pH 7.4, 24h        | 32.6%     | [4]       |
| Exosomes with Boron Clusters | Doxorubicin | -                | -                      | Sustained release  | -         | [5]       |
| Iron Oxide Nanocomposites    | Doxorubicin | 1757 µg/mg       | 24%                    | pH 5.0, 210 min    | 80%       | [4][6]    |
| Iron Oxide Nanocomposites    | Doxorubicin | 870 µg/mg        | ~90%                   | pH 7.4, 210 min    | 20%       | [4][6]    |

Table 2: In Vitro Cytotoxicity

| Compound/System                        | Cell Line  | IC <sub>50</sub> Value | Reference |
|----------------------------------------|------------|------------------------|-----------|
| Gemcitabine-closo-dodecaborate-HSA     | T98G       | 0.47 mM                | [7]       |
| DOX-loaded Boron Nitride Nanoparticles | KB-3-1     | 1.13 µg/mL             | [3]       |
| DOX-loaded Boron Nitride Nanoparticles | MDR KB-8-5 | 4.68 µg/mL             | [3]       |
| DOX-loaded Boron Nitride Nanoparticles | K562       | 0.025 µg/mL            | [3]       |
| DOX-loaded Boron Nitride Nanoparticles | MDR i-S9   | 0.14 µg/mL             | [3]       |

Table 3: In Vivo Biodistribution of closo-**Dodecaborate** Conjugates

| Compound/System             | Animal Model                | Organ   | %ID/g (Time)       | Reference |
|-----------------------------|-----------------------------|---------|--------------------|-----------|
| <sup>99m</sup> Tc-USPIO     | Balb/c Mice                 | Liver   | ~50% (15 min)      | [8]       |
| <sup>99m</sup> Tc-USPIO     | Balb/c Mice                 | Spleen  | ~25% (15 min)      | [8]       |
| <sup>99m</sup> Tc-USPIO     | Balb/c Mice                 | Liver   | >24% (48 h)        | [8]       |
| [ <sup>59</sup> Fe]-SPIONs  | Nude Mice                   | Liver   | ~40% (1 h)         | [9]       |
| [ <sup>59</sup> Fe]-SPIONs  | Nude Mice                   | Spleen  | ~15% (1 h)         | [9]       |
| Dodecaborate in Ferumoxytol | BALB/c Mice                 | Various | 0-65 µg B/g tissue | [10]      |
| HSA-MID                     | Colon 26 Tumor-bearing Mice | Tumor   | 23 ppm B           | [11][12]  |
| HSA-MID                     | Colon 26 Tumor-bearing Mice | Liver   | 3-8 ppm B          | [12]      |
| HSA-MID                     | Colon 26 Tumor-bearing Mice | Kidney  | 3-8 ppm B          | [12]      |
| HSA-MID                     | Colon 26 Tumor-bearing Mice | Spleen  | 3-8 ppm B          | [12][13]  |

## Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of functionalized closo-**dodecaborates** and their conjugation to biomolecules, as well as for the evaluation of the resulting drug delivery systems.

### Protocol 1: Synthesis of Maleimide-functionalized closo-dodecaborate (MID)

This protocol is based on the ring-opening reaction of a 1,4-dioxane-closo-**dodecaborate** complex[14].

Materials:

- 1,4-Dioxane-closo-**dodecaborate** complex
- Ammonia
- Tetrabutylammonium (TBA) azide
- Staudinger reaction reagents (if proceeding through azide intermediate)
- Maleimide coupling reagents
- Solvents (e.g., methanol, acetonitrile)
- Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

#### Procedure:

- Synthesis of Amine Intermediate: The ring-opening of the 1,4-dioxane-closo-**dodecaborate** complex with ammonia is an efficient method to produce the amine precursor[14]. Alternatively, reaction with TBA azide followed by a Staudinger reduction can be employed.
- Purification of Amine Intermediate: The resulting tetrabutylammonium (TBA) salt of the amine can be purified by recrystallization from methanol[14].
- Maleimide Functionalization: The purified amine intermediate is then reacted with a suitable maleimide-containing reagent to yield MID.
- Purification of MID: The final product is purified by column chromatography on silica gel.

## Protocol 2: Conjugation of MID to Human Serum Albumin (HSA)

This protocol describes the conjugation of MID to HSA in a physiological buffer[11][14][15].

#### Materials:

- Maleimide-functionalized closo-**dodecaborate** (MID)
- Human Serum Albumin (HSA)

- Phosphate Buffered Saline (PBS), pH 7.4
- Ultrafiltration device (e.g., Millipore ultrafiltration tube)
- Deionized water

**Procedure:**

- Dissolution of Reactants: Dissolve HSA in PBS (pH 7.4) to a desired concentration. Separately, dissolve MID in a small amount of a compatible solvent, which is then added to the HSA solution.
- Conjugation Reaction: The reaction mixture is stirred at room temperature. The reaction proceeds under these physiological conditions[11][14].
- Purification: The resulting HSA-MID conjugate is purified from unreacted MID and byproducts by size exclusion chromatography (SEC) or by using an ultrafiltration device[15]. The purified conjugate can be stored at 4°C. The yield is typically around 65%[15].

## Protocol 3: Preparation of closo-Dodecaborate-Lipid Liposomes

This protocol is based on the synthesis of double-tailed boron cluster lipids and their incorporation into liposomes[16].

**Materials:**

- Mercapto-closo-**dodecaborate** (BSH)
- Bromoacetyl or chloroacetocarbamate derivatives of diacylglycerols
- Phospholipids (e.g., DSPC)
- Cholesterol (CH)
- PEGylated lipid (e.g., DSPE-PEG-OMe)
- Fluorescent label (optional, e.g., for imaging studies)

- Organic solvent (e.g., chloroform/methanol mixture)
- Hydration buffer
- Extruder with polycarbonate membranes

#### Procedure:

- Synthesis of Boron-Lipid: Synthesize the double-tailed boron cluster lipid via S-alkylation of BSH with a bromoacetyl or chloroacetocarbamate derivative of diacylglycerol[16].
- Liposome Formulation (Thin-Film Hydration Method): a. Dissolve the synthesized boron-lipid, phospholipids (e.g., DSPC), cholesterol, and PEGylated lipid in an organic solvent mixture (e.g., chloroform/methanol) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum to remove residual solvent. d. Hydrate the lipid film with an aqueous buffer by vortexing, forming multilamellar vesicles (MLVs).
- Liposome Sizing: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
- Post-Insertion of Functional Lipids (Optional): a. For incorporating additional functional lipids, such as a fluorescence-labeled closo-**dodecaborate** lipid, a post-insertion method can be used where the functional lipid is incubated with pre-formed liposomes[17].

## Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.

#### Materials:

- 96-well cell culture plates
- Cancer cell line of interest (e.g., T98G, KB-3-1)
- Complete cell culture medium

- closo-**Dodecaborate**-based drug delivery system
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

**Procedure:**

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with serial dilutions of the closo-**dodecaborate** drug delivery system and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value.

## Protocol 5: In Vivo Biodistribution Study

This protocol outlines a typical procedure for assessing the biodistribution of a closo-**dodecaborate**-based therapeutic in a tumor-bearing mouse model.

**Materials:**

- Tumor-bearing mice (e.g., Colon 26 tumor-bearing BALB/c mice)
- closo-**Dodecaborate** conjugate solution in a sterile vehicle (e.g., PBS)

- Anesthesia
- Surgical tools for tissue harvesting
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for boron quantification

**Procedure:**

- Administration: Administer the **closo-dodecaborate** conjugate to the tumor-bearing mice via a specific route (e.g., intravenous injection).
- Time Points: At predetermined time points post-injection (e.g., 1, 3, 6, 12, 24 hours), euthanize a cohort of mice.
- Tissue Harvesting: Collect blood and dissect organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs, brain).
- Sample Preparation: Weigh each tissue sample and prepare it for ICP-MS analysis, which typically involves acid digestion.
- Boron Quantification: Determine the boron concentration in each tissue sample using ICP-MS.
- Data Analysis: Express the results as percentage of injected dose per gram of tissue (%ID/g) or as parts per million (ppm) of boron.

## Visualizations: Workflows and Signaling Pathways

### Diagram 1: General Workflow for Functionalization and Conjugation of closo-Dodecaborates



[Click to download full resolution via product page](#)

Caption: Workflow for creating closo-**dodecaborate** drug delivery systems.

## Diagram 2: Targeted Delivery and Action via EGFR Pathway



[Click to download full resolution via product page](#)

Caption: EGFR-targeted delivery and intracellular drug release mechanism.

## Diagram 3: Logical Relationship of a closo-Dodecaborate Drug Delivery System



[Click to download full resolution via product page](#)

Caption: Components of a targeted closo-**dodecaborate** therapeutic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Maleimide-functionalized closo-dodecaborate albumin conjugates (MID-AC): Unique ligation at cysteine and lysine residues enables efficient boron delivery to tumor for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
2. bnct.inp.nsk.su [bnct.inp.nsk.su]
3. pubs.acs.org [pubs.acs.org]
4. mdpi.com [mdpi.com]
5. Boron Clusters Escort Doxorubicin Squashing Into Exosomes and Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
6. pH-Dependent Non-Covalent Release of Chemotherapy from Carriers - PMC [pmc.ncbi.nlm.nih.gov]
7. Design of the New Closo-Dodecarborate-Containing Gemcitabine Analogue for the Albumin-Based Theranostics Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ex Vivo and in Vivo Evaluation of Dodecaborate-Based Clusters Encapsulated in Ferumoxytol Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. closo-Dodecaborate-conjugated human serum albumins: prepa... [degruyterbrill.com]
- 12. isnct.net [isnct.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. closo-Dodecaborate-conjugated human serum albumins: prepa... [degruyterbrill.com]
- 15. Homocystamide Conjugates of Human Serum Albumin as a Platform to Prepare Bimodal Multidrug Delivery Systems for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of boron cluster lipids: closo-dodecaborate as an alternative hydrophilic function of boronated liposomes for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of fluorescence-labeled closo-dodecaborate lipid: its liposome formation and in vivo imaging targeting of tumors for boron neutron capture therapy. | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Functionalization of closo-Dodecaborates for Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577226#functionalization-of-closo-dodecaborates-for-drug-delivery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)